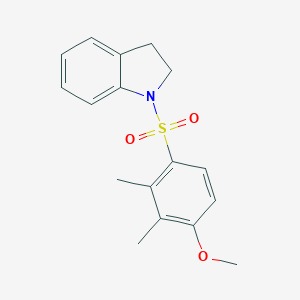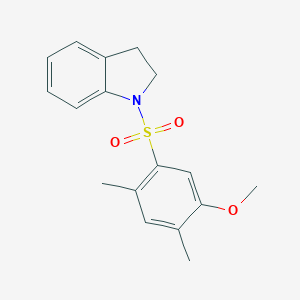
4-Ethyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, commonly known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a sulfonated compound that is commonly used as a buffer in biological research. It is highly soluble in water and has a neutral pH, making it an ideal buffer for biological applications.
作用机制
The mechanism of action of EPPS is not fully understood, but it is believed to interact with the hydrophobic regions of proteins, stabilizing their structure and preventing denaturation. EPPS has also been shown to interact with lipid membranes, altering their properties and enhancing the activity of membrane proteins.
Biochemical and Physiological Effects:
EPPS has been shown to have a number of biochemical and physiological effects. It has been shown to improve the solubility and stability of proteins, enhance the activity of membrane proteins, and alter the properties of lipid membranes. EPPS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of EPPS is its ability to stabilize proteins and other biological molecules, making it an ideal buffer for protein purification and crystallization. EPPS is also highly soluble in water and has a neutral pH, making it an ideal buffer for biological applications. However, EPPS has some limitations, including its relatively high cost and the fact that it may interfere with some assays.
未来方向
There are a number of future directions for research on EPPS. One area of research is the development of new EPPS derivatives with improved properties, such as increased solubility or enhanced activity. Another area of research is the study of EPPS in vivo, to better understand its physiological effects and potential therapeutic applications. Finally, EPPS may have applications in the development of new drugs or drug delivery systems, due to its ability to stabilize proteins and other biological molecules.
合成方法
EPPS can be synthesized using a variety of methods, including the reaction of 4-ethyl-2-nitrophenol with piperidine and sodium sulfite. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated through filtration and recrystallization.
科学研究应用
EPPS has been extensively used in scientific research due to its ability to stabilize proteins and other biological molecules. It has been shown to improve the solubility and stability of proteins, making it an ideal buffer for protein purification and crystallization. EPPS has also been used in the study of membrane proteins, where it has been shown to stabilize and enhance the activity of these proteins.
属性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC 名称 |
1-(5-ethyl-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-12-7-8-13(18-2)14(11-12)19(16,17)15-9-5-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI 键 |
LXRCRRBLBHBZHC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
规范 SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




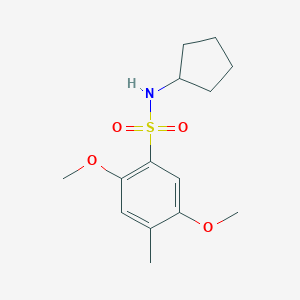
![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
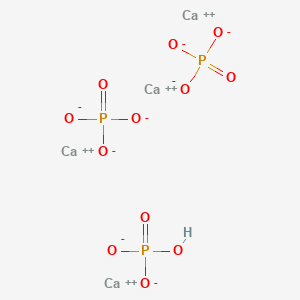
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
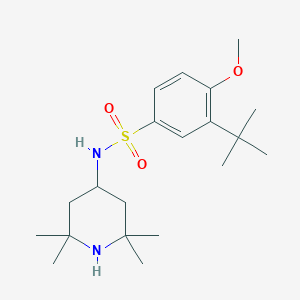


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
